2-Amino-4-methylpentan-3-ol;hydrochloride
Description
Structural Classification and Chirality of 2-Amino-4-methylpentan-3-ol (B2698719);hydrochloride
2-Amino-4-methylpentan-3-ol is classified as a vicinal or 1,2-amino alcohol. Its chemical structure consists of a five-carbon pentane (B18724) backbone, substituted with an amino group at the second carbon (C2) and a hydroxyl group at the third carbon (C3). A methyl group is attached to the fourth carbon (C4).
The presence of two stereogenic centers at C2 and C3 imparts chirality to the molecule. Consequently, four stereoisomers of 2-Amino-4-methylpentan-3-ol are possible: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between a stereoisomer from the R,R/S,S pair and one from the R,S/S,R pair is diastereomeric. The specific stereochemistry of the molecule is crucial as it dictates its interaction with other chiral molecules, a fundamental principle in asymmetric synthesis and pharmacology.
| Property | Value | Source |
| IUPAC Name | 2-amino-4-methylpentan-3-ol;hydrochloride | |
| CAS Number | 116435-65-5 | guidechem.com |
| Molecular Formula | C6H15NO (free base) | guidechem.com |
| Molecular Weight | 117.19 g/mol (free base) | guidechem.com |
| Chiral Centers | C2, C3 | |
| Number of Stereoisomers | 4 |
Significance of Amino Alcohols as Versatile Molecular Scaffolds in Synthesis
Amino alcohols are highly versatile and valuable compounds in organic chemistry. nih.gov Their bifunctional nature, containing both a nucleophilic amino group and a hydroxyl group, allows for a wide range of chemical transformations. This dual functionality makes them crucial building blocks (synthons), chiral auxiliaries, ligands for asymmetric catalysis, and scaffolds for creating diverse molecular libraries. researchgate.netnih.govdiva-portal.org
The vicinal amino alcohol motif is prevalent in a vast number of biologically active compounds, including natural products like the amino acid threonine and hormones such as epinephrine, as well as in many pharmaceutical drugs. researchgate.netnih.gov The synthesis of enantiomerically pure amino alcohols is a significant area of research, as the stereochemistry of these compounds is often critical to their biological function. Traditional synthetic routes often rely on derivatization from the chiral pool of amino acids, but this can limit the accessible targets. diva-portal.org Modern methods focus on stereoselective syntheses, such as the Sharpless asymmetric aminohydroxylation, to create specific stereoisomers with high purity, although challenges like regioselectivity can arise. diva-portal.org
Evolution of Research Trajectories for Similar Chiral Amines
The demand for enantiomerically pure chiral amines, which are key components in 40-45% of small-molecule pharmaceuticals, has driven significant innovation in synthetic chemistry. nih.gov Historically, the separation of enantiomers was often achieved through classical resolution, a method that is still in use. acs.org However, this approach can be inefficient, as it involves the separation of a racemic mixture, with a maximum theoretical yield of only 50% for the desired enantiomer.
Over the past few decades, the focus has shifted dramatically towards more efficient and atom-economical methods, particularly asymmetric catalysis. nih.govacs.org This field has seen remarkable progress, with several key research trajectories emerging:
Transition Metal-Catalyzed Asymmetric Hydrogenation : This is arguably the most widely used catalytic method for synthesizing chiral amines. nih.govacs.org It often involves the hydrogenation of prochiral imines, enamines, or N-heteroarenes using chiral transition metal complexes (commonly based on iridium, rhodium, or ruthenium) with specialized chiral ligands. nih.govacs.org The continuous development of novel and more effective chiral ligands, such as phosphino-oxazolines and P-stereogenic phosphines, has been a primary driver of advancements in this area. nih.gov
Biocatalysis : The use of enzymes, such as amine transaminases (ATAs), has become an increasingly important and environmentally friendly approach to chiral amine synthesis. researchgate.netacs.org Biocatalytic methods offer high enantioselectivity and can be performed in aqueous media under mild conditions. nih.gov Enzymatic cascade reactions, where multiple enzymatic steps are combined in a one-pot process, are being developed to synthesize complex chiral amines from simple starting materials. acs.org
Organocatalysis : This strategy employs small organic molecules as catalysts, avoiding the use of metals. It has gained traction as a complementary approach to metal- and biocatalysis. acs.org
These modern catalytic strategies represent a move towards more sustainable and efficient chemical synthesis, enabling the targeted production of specific stereoisomers of chiral amines and amino alcohols for a wide range of applications. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-4-methylpentan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-4(2)6(8)5(3)7;/h4-6,8H,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHWWQRDAOLJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 4 Methylpentan 3 Ol;hydrochloride
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan an organic synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 2-amino-4-methylpentan-3-ol (B2698719), several disconnections can be proposed based on the positions of the key functional groups.
The most logical disconnections are at the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, or at the carbon-carbon bond adjacent to these functional groups. This analysis reveals several potential synthetic pathways.
C-N Bond Disconnection: This suggests an electrophilic carbon framework and a nucleophilic nitrogen source. This leads to precursors such as an α-halo alcohol reacting with ammonia (B1221849) or the reductive amination of an α-hydroxy ketone.
C-C Bond Disconnection (adjacent to functional groups): A disconnection between C2 and C3 points towards an aldol-type reaction or the addition of a nucleophile to an imine, while a disconnection between C3 and C4 suggests the addition of an isopropyl nucleophile to a 2-amino-3-oxobutanal derivative.
Functional Group Interconversion (FGI): This strategy involves targeting a precursor molecule where the functional groups are in a different oxidation state. A prime example is the reduction of an α-amino ketone, which simplifies the synthesis to the preparation of this key intermediate.
Based on the retrosynthetic analysis, several key precursors can be identified for the synthesis of 2-amino-4-methylpentan-3-ol.
| Precursor Molecule | Corresponding Synthetic Strategy |
| 2-Amino-4-methylpentan-3-one | Reduction of the ketone |
| 4-Methylpent-2-ene | Aminohydroxylation |
| 1-Hydroxy-4-methylpentan-3-one | Reductive amination |
| Isovaleraldehyde (3-methylbutanal) | Aldol (B89426) condensation followed by functional group manipulation |
| Valine | Conversion from a natural amino acid pool |
The selection of a specific precursor often depends on factors like commercial availability, cost, and the desired stereochemical outcome. For non-stereoselective routes, pathways involving the reduction of carbonyl precursors are often the most direct.
The introduction of the vicinal amine and alcohol functionalities is the central challenge in synthesizing 1,2-amino alcohols. um.edu.my Several established methods exist, each with distinct advantages.
From Alkenes: The direct aminohydroxylation of an alkene is a highly efficient method for installing both functional groups simultaneously. The Sharpless asymmetric aminohydroxylation, for instance, allows for the enantioselective synthesis of β-amino alcohols from alkenes. diva-portal.org
From Epoxides: The ring-opening of epoxides with nitrogen nucleophiles, such as ammonia or amines, is a common and reliable method for producing 1,2-amino alcohols. alfa-chemistry.comum.edu.my The regioselectivity of the ring-opening is a key consideration in this approach.
From Carbonyl Compounds: α-Hydroxy ketones can be converted to amino alcohols via reductive amination. frontiersin.org Alternatively, α-amino ketones can be reduced to the target compound using various hydride reagents. westlake.edu.cn This latter approach is one of the most common for non-stereoselective syntheses.
Non-Stereoselective Synthetic Routes to 2-Amino-4-methylpentan-3-ol
Non-stereoselective methods produce the target compound as a mixture of stereoisomers (diastereomers and enantiomers). These routes are often favored for their simplicity and cost-effectiveness when stereochemical purity is not required.
A prevalent non-stereoselective route involves the reduction of the corresponding α-amino ketone, 2-amino-4-methylpentan-3-one. This method directly establishes the desired carbon skeleton and functional groups, with the final step being the reduction of the carbonyl.
The reduction can be accomplished using standard metal hydride reducing agents. The choice of reagent can influence reaction conditions and workup procedures.
| Reducing Agent | Typical Solvent | Key Characteristics |
| Sodium borohydride (B1222165) (NaBH₄) | Alcohols (e.g., methanol, ethanol) | Mild, selective for aldehydes and ketones, generally safe to handle. masterorganicchemistry.com |
| Lithium aluminum hydride (LiAlH₄) | Ethers (e.g., THF, diethyl ether) | Very powerful, reduces most carbonyl-containing functional groups, requires anhydrous conditions and careful handling. um.edu.my |
The reaction typically involves dissolving the α-amino ketone precursor in a suitable solvent and adding the reducing agent under controlled temperature conditions to manage the exothermic reaction.
Reductive amination is a versatile one-pot method for forming amines from carbonyl compounds and ammonia or a primary/secondary amine. masterorganicchemistry.comnih.gov This pathway can be applied to the synthesis of 2-amino-4-methylpentan-3-ol by starting with an α-hydroxy ketone, 1-hydroxy-4-methylpentan-3-one. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the amine. masterorganicchemistry.com
Several reducing agents are specifically suited for reductive amination, as they are capable of reducing the iminium ion intermediate faster than the starting ketone.
| Reducing Agent | Key Features |
| Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of ketones/aldehydes; effective under mildly acidic conditions. masterorganicchemistry.com |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, widely used for reductive aminations. masterorganicchemistry.comyoutube.com |
| Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney Nickel) | A "cleaner" method that avoids boron or cyanocontaining reagents, though it may require higher pressures and temperatures. youtube.com |
Catalytic hydrogenation of the precursor 2-amino-4-methylpentan-3-one is another viable pathway, providing a direct reduction to the desired amino alcohol.
Stereoselective Synthesis of 2-Amino-4-methylpentan-3-ol Enantiomers
Achieving high stereochemical control is crucial when synthesizing chiral molecules for applications in pharmaceuticals or as chiral ligands. westlake.edu.cnnih.gov Stereoselective synthesis aims to produce a single stereoisomer of the target molecule.
Several advanced strategies can be employed:
Substrate Control: Starting from a chiral precursor, such as an enantiomerically pure amino acid like L-valine, allows the inherent chirality of the starting material to direct the stereochemical outcome of subsequent reactions. diva-portal.org
Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to direct the stereoselective formation of new chiral centers. The auxiliary is removed after the key stereoselective step. diva-portal.org
Reagent Control: This approach utilizes a chiral reagent or catalyst to differentiate between the two enantiotopic faces of a prochiral substrate. Asymmetric reduction of 2-amino-4-methylpentan-3-one using a chiral catalyst is a prime example.
Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild conditions. nih.gov Amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of ketones, providing direct access to chiral amines and amino alcohols with high enantiomeric excess. frontiersin.org This method is a modern, green alternative to traditional chemical catalysis.
A recent chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has also been developed as a powerful method for the modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn Such cutting-edge methods offer new avenues for efficiently constructing specific enantiomers of compounds like 2-amino-4-methylpentan-3-ol. westlake.edu.cnnih.gov
Chiral Pool Approaches Utilizing Natural Product Derivatives
The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. wikipedia.orgnih.govnih.gov These molecules serve as versatile starting materials for the synthesis of complex chiral molecules, including 2-amino-4-methylpentan-3-ol. nih.gov The inherent chirality of these natural products can be transferred to the target molecule, often with high stereochemical control. wikipedia.org
For instance, amino acids like L-valine, which possesses a similar carbon skeleton to the target molecule, can be a suitable starting point. The synthetic sequence would typically involve the modification of the carboxylic acid and amino group functionalities of the amino acid while preserving the original stereocenter. researchgate.net Similarly, terpenes, another class of abundant chiral natural products, can be employed as starting materials in chiral pool synthesis. nih.gov
Asymmetric Catalysis for Enantioselective Carbon-Carbon Bond Formation
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral centers from achiral starting materials with high enantioselectivity. frontiersin.org This approach relies on the use of a small amount of a chiral catalyst to control the stereochemical outcome of the reaction.
One common method for the asymmetric synthesis of amino alcohols involves the stereoselective addition of a Grignard reagent to an α-amino aldehyde. nih.gov The stereoselectivity of this reaction can be controlled by a chiral auxiliary attached to the nitrogen atom of the aldehyde or by the use of a chiral ligand in conjunction with the Grignard reagent. The choice of the Grignard reagent and reaction conditions, such as temperature and solvent, can significantly influence the diastereoselectivity of the addition. nih.gov For the synthesis of 2-amino-4-methylpentan-3-ol, the addition of an isopropyl Grignard reagent to a protected 2-aminopropanal derivative would be a key step.
Organocatalysis has emerged as a valuable tool for asymmetric synthesis, utilizing small organic molecules as catalysts. mdpi.comnih.govrsc.org For the synthesis of β-amino alcohols, organocatalytic approaches such as asymmetric Mannich reactions or aldol reactions can be employed. researchgate.net For example, the reaction between an enolizable ketone or aldehyde and an imine, catalyzed by a chiral organocatalyst like a proline derivative or a cinchona alkaloid, can generate the desired β-amino carbonyl compound with high enantioselectivity. mdpi.comnih.gov Subsequent reduction of the carbonyl group would then yield the target 2-amino-4-methylpentan-3-ol.
Chemoenzymatic Synthetic Strategies
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic transformations to achieve efficient and selective synthesis of chiral compounds. nih.gov Enzymes, with their high stereoselectivity and mild reaction conditions, are particularly well-suited for the synthesis of enantiomerically pure molecules. nih.gov
Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. polimi.itnih.govmdpi.com This process involves the use of an enzyme, typically a lipase, to selectively catalyze the transformation of one enantiomer of the racemate, leaving the other enantiomer unreacted. nih.govmdpi.com For the synthesis of 2-amino-4-methylpentan-3-ol, a racemic mixture of the corresponding ester could be subjected to hydrolysis catalyzed by a lipase. The enzyme would preferentially hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed alcohol, both in enantiomerically enriched forms. The efficiency of the resolution is often expressed by the enantiomeric ratio (E), with higher values indicating better selectivity. mdpi.com
| Enzyme | Acyl Donor/Solvent | Conversion (%) | Enantiomeric Excess (ee) of Substrate (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Ratio (E) |
| Lipase from Candida antarctica (CAL-B) | Vinyl acetate (B1210297) in toluene | ~50 | >99 | >99 | >200 |
| Lipase from Pseudomonas cepacia | Isopropenyl acetate in hexane | 48 | 95 | 98 | High |
| Lipase from Rhizomucor miehei | Ethyl acetate in THF | 52 | 93 | 97 | Moderate |
Note: This table presents hypothetical data based on typical results for enzymatic kinetic resolutions of similar amino alcohols and is for illustrative purposes.
Biocatalytic reduction offers a direct route to chiral alcohols and amines through the enantioselective reduction of prochiral ketones or imines, respectively. frontiersin.orgmdpi.comresearchgate.net This transformation is typically carried out using whole microbial cells or isolated enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which utilize cofactors like NADH or NADPH. mdpi.com For the synthesis of 2-amino-4-methylpentan-3-ol, the corresponding aminoketone, 2-amino-4-methylpentan-3-one, could be stereoselectively reduced using a suitable biocatalyst. frontiersin.org The choice of the enzyme and the reaction conditions are crucial for achieving high conversion and enantioselectivity. researchgate.netmdpi.com
| Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee) (%) |
| Rhodococcus erythropolis cells | 2-Amino-4-methylpentan-3-one | (3S)-2-Amino-4-methylpentan-3-ol | >95 | >99 |
| Engineered Ketoreductase (KRED) | 2-Amino-4-methylpentan-3-one | (3R)-2-Amino-4-methylpentan-3-ol | >98 | >99 |
| Saccharomyces cerevisiae (Baker's yeast) | 2-Amino-4-methylpentan-3-one | (3S)-2-Amino-4-methylpentan-3-ol | 85 | 92 |
Note: This table presents hypothetical data based on typical results for biocatalytic reductions of similar aminoketones and is for illustrative purposes.
Formation of the Hydrochloride Salt
The conversion of the free base, 2-Amino-4-methylpentan-3-ol, into its hydrochloride salt is a standard acid-base reaction. This process is crucial for improving the compound's stability, crystallinity, and handling properties. The general reaction involves the protonation of the primary amine group by hydrochloric acid.
The optimization of protonation conditions is essential for achieving a high yield and purity of the hydrochloride salt. This typically involves the careful control of stoichiometry, temperature, and the method of introducing hydrochloric acid.
The reaction stoichiometry is theoretically a 1:1 molar ratio of 2-Amino-4-methylpentan-3-ol to hydrochloric acid. However, in practice, a slight excess of hydrochloric acid may be used to ensure complete conversion of the amine to its salt. The choice of the acid source is also a critical parameter. Anhydrous hydrogen chloride gas dissolved in a suitable organic solvent, such as diethyl ether or isopropanol (B130326), is often preferred to avoid the introduction of water, which can affect crystallization. Alternatively, a concentrated aqueous solution of hydrochloric acid can be used, followed by solvent removal.
The temperature during the addition of the acid is typically kept low, often between 0 and 10°C, to control the exothermic nature of the reaction and to minimize potential side reactions. After the addition is complete, the reaction mixture may be stirred for a period to ensure the completion of the salt formation.
Table 1: General Parameters for Hydrochloride Salt Formation
| Parameter | Typical Conditions | Rationale |
| Stoichiometry (Amine:HCl) | 1:1 to 1:1.1 | Ensures complete protonation of the amine. |
| HCl Source | HCl gas in solvent, concentrated aqueous HCl | Avoids excess water, allows for controlled addition. |
| Solvent | Diethyl ether, isopropanol, ethanol (B145695) | Provides a medium for the reaction and subsequent crystallization. |
| Temperature | 0 - 10°C | Controls exothermicity and minimizes side reactions. |
| Reaction Time | 1 - 3 hours | Ensures complete salt formation. |
This table presents generalized conditions and may require optimization for specific synthetic scales and purity requirements.
The choice of solvent is a critical factor that influences not only the salt formation reaction but also the subsequent crystallization of the hydrochloride salt. An ideal solvent should be one in which the free amine is soluble, but the hydrochloride salt has limited solubility, especially at lower temperatures. This differential solubility is the driving force for the crystallization of the product upon formation.
Polar protic solvents like ethanol and isopropanol are often employed. They can facilitate the protonation reaction and are also suitable for crystallization. The polarity of the solvent can impact the crystal lattice energy and, consequently, the morphology and purity of the resulting crystals. In some cases, a mixture of solvents may be used to fine-tune the solubility properties and improve the crystallization outcome. For instance, a good solvent in which the salt is soluble at high temperatures can be combined with a poor solvent (an anti-solvent) to induce precipitation upon cooling. mpg.de
The rate of cooling and agitation during crystallization also plays a significant role in determining the crystal size and purity. Slower cooling rates generally lead to the formation of larger, more well-defined crystals with higher purity, as impurities are more likely to remain in the solution.
Table 2: Influence of Solvent Properties on Crystallization
| Solvent Property | Effect on Crystallization | Examples of Solvents |
| Polarity | Affects solubility of the salt and impurities. | Ethanol, Isopropanol, Water |
| Boiling Point | Determines the temperature range for dissolution. | Methanol, Ethanol, Acetonitrile |
| Dielectric Constant | Influences ion pairing and crystal lattice formation. | Water, Dimethylformamide (DMF) |
This table provides a general overview of how solvent properties can influence the crystallization process.
Advanced Purification Techniques for Synthetic Intermediates and Final Product
Achieving high purity of 2-Amino-4-methylpentan-3-ol;hydrochloride, especially with regard to its stereoisomers, necessitates the use of advanced purification techniques. These methods are applied to both the synthetic intermediates and the final hydrochloride salt.
Due to the presence of two chiral centers in 2-Amino-4-methylpentan-3-ol, it can exist as four possible stereoisomers. The separation of these isomers is often a significant challenge and is typically accomplished using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers and diastereomers.
The choice of the chiral stationary phase is crucial for achieving effective separation. For amino alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type CSPs have shown good enantioselectivity. The mobile phase composition, which typically consists of a mixture of a non-polar solvent (like hexane) and a polar modifier (like ethanol or isopropanol), is optimized to achieve the best resolution between the stereoisomers. Factors such as flow rate and column temperature are also adjusted to improve the separation efficiency. In some cases, derivatization of the amino alcohol with a chiral or achiral reagent can enhance its interaction with the stationary phase and improve separation. oup.comnih.gov
Table 3: General Approaches for Chiral HPLC Separation of Amino Alcohols
| Parameter | Description | Common Choices |
| Chiral Stationary Phase (CSP) | The chiral environment that interacts differently with the enantiomers. | Polysaccharide-based (e.g., Chiralpak®), Pirkle-type |
| Mobile Phase | The solvent system that carries the sample through the column. | Hexane/Isopropanol, Hexane/Ethanol mixtures |
| Detection | The method used to detect the separated isomers. | UV-Vis, Refractive Index (RI), Mass Spectrometry (MS) |
| Derivatization | Optional chemical modification to improve separation or detection. | Acylation, reaction with chiral derivatizing agents |
This table outlines general strategies for the chiral separation of amino alcohols, which would be applicable to the isomers of 2-Amino-4-methylpentan-3-ol.
Crystallization is a fundamental technique for the purification of solid compounds. For this compound, controlled crystallization is used to remove impurities that may be present after the initial synthesis and salt formation. Recrystallization involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the purified compound to crystallize while the impurities remain dissolved in the mother liquor.
The selection of an appropriate solvent or solvent system is the most critical aspect of recrystallization. mt.com The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below. It should also be chemically inert towards the compound and easily removable from the purified crystals. A trial-and-error approach, testing small amounts of the compound in various solvents of different polarities, is often necessary to identify the optimal recrystallization solvent. mnstate.edu
Techniques to control the crystallization process include:
Slow Cooling: Gradual cooling of the saturated solution promotes the formation of larger, purer crystals.
Seeding: The introduction of a small crystal of the pure compound can initiate crystallization and help in obtaining a consistent crystal form.
Anti-solvent Addition: Adding a solvent in which the compound is insoluble to a solution of the compound can induce crystallization. mpg.de
These methods, when carefully applied, can significantly enhance the purity of the final this compound product.
Chemical Reactivity and Derivatization of 2 Amino 4 Methylpentan 3 Ol;hydrochloride
Reactions Involving the Amino Functionality
The primary amino group is a potent nucleophile and a site of basicity, making it susceptible to reactions with a wide array of electrophiles.
The amino group of 2-Amino-4-methylpentan-3-ol (B2698719) readily participates in nucleophilic acyl substitution reactions to form stable amide linkages. libretexts.org This transformation involves the reaction of the amine with carboxylic acid derivatives, such as acid chlorides or acid anhydrides. The mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com Initially, the nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. youtube.com Subsequently, this intermediate collapses, expelling a leaving group (e.g., chloride or carboxylate) and reforming the carbonyl double bond to yield the final N-acylated product, an amide. libretexts.orgmasterorganicchemistry.com
These reactions are fundamental in peptide synthesis and the creation of various pharmacologically relevant scaffolds. organic-chemistry.org The choice of acylating agent and reaction conditions can be tailored to achieve high yields and chemoselectivity.
Table 1: Examples of Amide Synthesis via Nucleophilic Acyl Substitution
| Acylating Agent | Reagent Class | Product Name |
|---|---|---|
| Acetyl Chloride | Acid Chloride | N-(1-hydroxy-3-methyl-1-oxopentan-2-yl)acetamide |
| Acetic Anhydride | Acid Anhydride | N-(1-hydroxy-3-methyl-1-oxopentan-2-yl)acetamide |
The synthesis of secondary and tertiary amines from 2-Amino-4-methylpentan-3-ol can be accomplished through N-alkylation reactions. beilstein-journals.org One common method is the direct reaction with alkyl halides. In this process, the amino group acts as a nucleophile, displacing a halide from the alkyl substrate in an SN2 reaction. This method can sometimes lead to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
A more controlled approach for synthesizing mono-N-alkylated amino compounds is reductive amination. researchgate.netchimia.ch This process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ using a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to afford the corresponding substituted amine. This method is highly efficient and prevents over-alkylation, making it a preferred strategy for synthesizing secondary amines. chimia.ch
Table 2: N-Alkylation Reactions of the Amino Group
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Direct Alkylation | Methyl Iodide (CH₃I) | Secondary or Tertiary Amine |
| Reductive Amination | Formaldehyde (CH₂O), Sodium Borohydride (NaBH₄) | Secondary Amine (N-methyl derivative) |
As a 1,2-amino alcohol, 2-Amino-4-methylpentan-3-ol undergoes a characteristic condensation reaction with aldehydes and ketones. nih.gov The reaction typically proceeds in two stages. First, the primary amino group reacts with the carbonyl compound to form a Schiff base, also known as an imine. This step involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
In the case of 1,2-amino alcohols, the initially formed imine is often an intermediate that undergoes a rapid, intramolecular cyclization. nih.govnih.gov The neighboring hydroxyl group acts as a nucleophile, attacking the electrophilic imine carbon to form a stable, five-membered heterocyclic ring known as an oxazolidine. nih.govorganic-chemistry.org This cyclization is typically reversible and can be catalyzed by acid. The formation of oxazolidines is a valuable method for protecting both the amino and hydroxyl groups simultaneously or for creating chiral auxiliaries in asymmetric synthesis. nih.gov
Reactions Involving the Hydroxyl Functionality
The secondary hydroxyl group is another key reactive center, capable of undergoing esterification, etherification, and oxidation reactions.
The hydroxyl group of 2-Amino-4-methylpentan-3-ol can be converted into an ester through reaction with a carboxylic acid or its derivatives. A common laboratory method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org The reaction is an equilibrium process where the hydroxyl's oxygen atom acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. libretexts.org
Ether derivatives can be synthesized via the Williamson ether synthesis. This two-step procedure first involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a more potent nucleophile, the corresponding alkoxide. This alkoxide is then reacted with an alkyl halide, which undergoes nucleophilic substitution to yield the ether product.
Table 3: Reactions at the Hydroxyl Group
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Fischer Esterification | Acetic Acid (CH₃COOH), H₂SO₄ (cat.) | Ester |
| Acylation | Acetyl Chloride, Pyridine | Ester |
The secondary alcohol functionality at the C3 position can be oxidized to form a ketone. ucr.edu The product of this reaction is 2-Amino-4-methylpentan-3-one. The choice of oxidizing agent is crucial to ensure selectivity and avoid undesired side reactions. Common reagents used for the oxidation of secondary alcohols to ketones include chromium-based compounds like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). Milder reagents such as pyridinium (B92312) chlorochromate (PCC) are also effective. Because the molecule also contains a primary amine, which can be susceptible to oxidation, reaction conditions must be carefully controlled.
Table 4: Oxidation of the Secondary Hydroxyl Group
| Oxidizing Agent | Reagent Class | Product Name |
|---|---|---|
| Chromium Trioxide (CrO₃) | Chromium-based oxidant | 2-Amino-4-methylpentan-3-one |
| Potassium Permanganate (KMnO₄) | Manganese-based oxidant | 2-Amino-4-methylpentan-3-one |
Bifunctional Reactivity and Cyclization Pathways
The structure of 2-Amino-4-methylpentan-3-ol, featuring a primary amine at the C2 position and a secondary hydroxyl group at the C3 position, imparts a rich bifunctional reactivity. This allows the molecule to serve as a versatile precursor in the synthesis of various heterocyclic structures and to participate in complex multi-component reactions where both functional groups engage either sequentially or cooperatively.
As a substituted 1,2-amino alcohol, 2-Amino-4-methylpentan-3-ol is a prime substrate for intramolecular cyclization reactions to form saturated six-membered heterocycles such as morpholines and piperidines. The specific pathway and resulting product are highly dependent on the reaction conditions and the reagents employed.
Morpholine (B109124) Synthesis: The formation of a morpholine ring from a 1,2-amino alcohol involves the formation of two new bonds to a two-carbon unit, creating the characteristic O-C-C-N linkage. A common and efficient method involves a redox-neutral, one- or two-step protocol using ethylene (B1197577) sulfate. organic-chemistry.orgchemrxiv.org In this process, the primary amine of the amino alcohol performs a nucleophilic attack (SN2 reaction) on ethylene sulfate, leading to a monoalkylation product which can then be isolated and cyclized with a base like potassium tert-butoxide (tBuOK) to yield the morpholine. organic-chemistry.orgchemrxiv.org
Another strategy involves palladium-catalyzed carboamination reactions. nih.gov This method can produce cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, suggesting that a precursor derived from 2-Amino-4-methylpentan-3-ol could yield stereochemically defined morpholine products. nih.gov The mechanism proceeds through the oxidative addition of an aryl or alkenyl bromide to a Pd(0) catalyst, followed by Pd-N bond formation and subsequent syn-aminopalladation to form the heterocyclic ring. nih.gov Ruthenium-based catalysts have also been employed for the cyclization of amino-alcohols, offering selective conversion to either cyclic amines or cyclic amides (lactams) depending on the reaction additives. rsc.orgresearchgate.netrsc.org
Piperidine Synthesis: The synthesis of piperidines from amino-alcohol precursors can be achieved through several routes. One direct method is the N-heterocyclization of primary amines with diols, catalyzed by an Iridium complex, which can form a variety of cyclic amines, including piperidines. organic-chemistry.org Another powerful method is the aza-Prins cyclization, which involves the reaction of a homoallylic amine with an aldehyde, typically promoted by a Lewis or Brønsted acid. researchgate.netrsc.orgrsc.org To utilize 2-Amino-4-methylpentan-3-ol in such a reaction, it would first need to be converted into a suitable homoallylic amine. The reaction proceeds via an iminium ion intermediate which undergoes intramolecular cyclization. rsc.orgrsc.org The diastereoselectivity of the aza-Prins reaction is often high but depends significantly on the nature of the substrates and the acid promoter used. researchgate.net
| Target Heterocycle | Methodology | Key Reagents/Catalysts | General Outcome | Reference |
|---|---|---|---|---|
| Morpholine | SN2 reaction and Cyclization | Ethylene sulfate, tBuOK | Redox-neutral formation of substituted morpholines. | chemrxiv.org |
| Morpholine | Pd-catalyzed Carboamination | Pd(OAc)₂, P(2-furyl)₃, Aryl/Alkenyl bromide | Access to enantiopure cis-3,5-disubstituted morpholines. | nih.gov |
| Piperidine/Lactam | Ruthenium-catalyzed Cyclization | Ru₃(CO)₁₂, CataCXium® PCy | Selective formation of cyclic amine or amide based on additives (water or ketone). | rsc.org |
| Piperidine | Aza-Prins Cyclization | Lewis Acid (e.g., InCl₃, AlCl₃), Aldehyde | Diastereoselective synthesis of substituted piperidines from homoallylic amines. | researchgate.netrsc.orgresearchgate.net |
| Piperidine | Iridium-catalyzed N-heterocyclization | Cp*Ir complex, Diol | Direct synthesis of cyclic amines from primary amines and diols. | organic-chemistry.org |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. The bifunctional nature of 2-Amino-4-methylpentan-3-ol makes it an excellent candidate for participation in MCRs, particularly isocyanide-based MCRs like the Ugi and Passerini reactions. wikipedia.orgwikipedia.org
Ugi Four-Component Reaction (Ugi-4CR): The classic Ugi reaction involves an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org 2-Amino-4-methylpentan-3-ol can readily serve as the primary amine component. The reaction would proceed via the initial formation of an imine between the amine of the amino alcohol and the aldehyde component. This is followed by the addition of the isocyanide and the carboxylic acid, culminating in an irreversible Mumm rearrangement to yield a complex α-aminoacyl amide derivative that also bears the 1-hydroxy-2-methylpropyl side chain from the original amino alcohol. wikipedia.orgthieme-connect.de
Passerini Three-Component Reaction (Passerini-3CR): The Passerini reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.gov While the canonical reaction does not involve an amine, 2-Amino-4-methylpentan-3-ol could be incorporated after a simple chemical modification. Oxidation of its secondary hydroxyl group would yield the corresponding aminoketone, 2-amino-4-methylpentan-3-one. This aminoketone could then serve as the carbonyl component in a Passerini reaction, leading to the formation of a highly functionalized α-acyloxy amide with a vicinal amino group.
The participation of amino alcohols in MCRs allows for the rapid synthesis of complex, drug-like molecules. nih.gov For instance, four-component reactions involving amino alcohols, aldehydes, isocyanides, and thiols have been shown to produce highly functionalized α-amino amides. nih.gov
Stereochemical Control and Regioselectivity in Chemical Transformations
2-Amino-4-methylpentan-3-ol possesses two adjacent stereocenters at C2 and C3. The inherent chirality of the molecule plays a crucial role in directing the stereochemical outcome of subsequent chemical transformations, a phenomenon known as substrate-controlled diastereoselectivity. diva-portal.org
When 2-Amino-4-methylpentan-3-ol undergoes derivatization at either the amino or hydroxyl group, the existing stereocenters can influence the formation of new stereocenters or control the facial selectivity of the reaction. For example, in an acylation or alkylation reaction, the reagent's approach to the nucleophilic nitrogen or oxygen atom will be sterically biased by the adjacent methyl and isobutyl groups.
This steric hindrance can lead to a preference for one diastereomeric product over another. In reactions that create a new chiral center, such as the addition to a prochiral electrophile, the substrate's inherent chirality can induce significant diastereoselectivity. The Petasis borono-Mannich reaction, a three-component reaction of an amine, an aldehyde, and a boronic acid, is a powerful method for creating chiral amines and can be highly diastereoselective when a chiral amine or aldehyde is used. researchgate.net Employing a chiral amino alcohol like 2-Amino-4-methylpentan-3-ol in such a reaction would be expected to yield products with a high degree of diastereocontrol. researchgate.net
| Reaction Type | Functional Group Targeted | Potential Reagent | Expected Stereochemical Influence | Reference Principle |
|---|---|---|---|---|
| Acylation | Amine or Hydroxyl | Chiral acyl chloride | Kinetic resolution or formation of diastereomeric amides/esters. | diva-portal.org |
| Reductive Amination | Amine | Prochiral ketone/aldehyde | Formation of a new stereocenter on the incoming alkyl group, leading to diastereomeric secondary amines. | nih.gov |
| Aldol-type Addition | Hydroxyl (after oxidation to ketone) | Enolate | The C2 stereocenter would direct the facial attack of the enolate on the C3 carbonyl, leading to diastereomeric β-hydroxy ketones. | diva-portal.org |
| Petasis Borono-Mannich Reaction | Amine | Aldehyde, Boronic Acid | High diastereocontrol in the formation of the new C-N and C-C bonds. | researchgate.net |
The reactivity and stereoselectivity of acyclic molecules are profoundly influenced by their conformational preferences. bham.ac.uk For 2-Amino-4-methylpentan-3-ol, rotation around the C2-C3 bond gives rise to multiple staggered conformations (e.g., anti and gauche). These conformers are not equal in energy due to steric interactions between the substituents: the hydrogen, methyl, isobutyl, amino, and hydroxyl groups.
Furthermore, the potential for intramolecular hydrogen bonding between the amino (-NH₂) and hydroxyl (-OH) groups can significantly restrict free rotation, favoring a specific "locked" conformation. This preferred conformation presents a distinct three-dimensional arrangement to approaching reagents, thereby dictating the stereochemical outcome of a reaction.
According to the Curtin-Hammett principle, if the rotational barrier between conformers is lower than the activation energy of the reaction, the product ratio is determined not by the ground-state population of the conformers but by the difference in the free energies of the diastereomeric transition states. However, a strong conformational bias, such as that induced by hydrogen bonding, can lead to a situation where the reaction proceeds predominantly through the transition state originating from the most stable conformer. This means that controlling or predicting the molecular conformation is key to controlling the diastereoselectivity of a reaction. For example, in a cyclization reaction, the preferred gauche conformation would pre-organize the molecule for ring closure, lowering the activation energy for that specific pathway and enhancing the rate and selectivity of the transformation.
Advanced Characterization and Structural Elucidation of 2 Amino 4 Methylpentan 3 Ol;hydrochloride
Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. For 2-Amino-4-methylpentan-3-ol (B2698719);hydrochloride, the presence of the hydrochloride salt influences the chemical environment, particularly around the amino group, which becomes a protonated ammonium (B1175870) group (-NH3+).
One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum reveals distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates its electronic environment, the integration shows the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent protons. The protonation of the amino group to an ammonium group causes adjacent protons (especially H-2) to shift to a higher chemical shift (downfield) compared to the free base.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shift of these peaks helps identify the type of carbon (e.g., alkyl, alcohol-bearing).
The expected NMR data, based on the structure of 2-Amino-4-methylpentan-3-ol;hydrochloride, is summarized in the tables below.
Table 1: Predicted ¹H NMR Data This interactive table provides predicted chemical shifts, multiplicities, and assignments for the protons in the compound's structure.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~3.2 - 3.5 | Multiplet |
| H-3 | ~3.6 - 3.9 | Multiplet |
| H-4 | ~1.8 - 2.1 | Multiplet |
| H-5, H-5' | ~0.9 - 1.1 | Doublet |
| -NH3+ | Variable, broad | Singlet |
Table 2: Predicted ¹³C NMR Data This interactive table outlines the predicted chemical shifts for each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~15 - 20 |
| C-2 | ~55 - 60 |
| C-3 | ~70 - 75 |
| C-4 | ~30 - 35 |
2D NMR experiments are crucial for assembling the final structure by showing correlations between different nuclei. sciforum.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Key expected correlations would be observed between H-2 and H-3, and between H-3 and H-4, confirming the central backbone of the molecule. A correlation between H-4 and the methyl protons at C-5/C-5' would confirm the isopropyl group's attachment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbon atoms they are attached to. It allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~3.2-3.5 ppm would correlate with the carbon signal at ~55-60 ppm, assigning them as H-2 and C-2, respectively.
Table 3: Key Predicted 2D NMR Correlations This table summarizes the essential correlations expected from 2D NMR experiments that confirm the molecular structure.
| Experiment | Correlating Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | H-2 ↔ H-3 | Connectivity of the amino and hydroxyl-bearing carbons |
| COSY | H-3 ↔ H-4 | Connectivity of the hydroxyl-bearing and isopropyl-methine carbons |
| HSQC | H-2 ↔ C-2 | Direct attachment of proton and carbon at position 2 |
| HSQC | H-3 ↔ C-3 | Direct attachment of proton and carbon at position 3 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of the mass of the parent ion, which allows for the determination of its elemental formula. nih.gov For this compound, the analysis is performed on the cationic form of the parent molecule, 2-Amino-4-methylpentan-3-ol, which is [M+H]⁺. The exact mass of the neutral molecule (C6H15NO) is 117.115364102 Da. nih.gov The high-resolution mass of the protonated ion is used to confirm the elemental composition C6H16NO⁺.
Table 4: HRMS Data for the Protonated Molecule This table details the exact mass information used to confirm the elemental formula.
| Ion | Elemental Formula | Calculated Exact Mass (Da) |
|---|
When the parent ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a fingerprint that helps to confirm the molecule's structure. nih.gov Key fragmentation pathways for the [M+H]⁺ ion of 2-Amino-4-methylpentan-3-ol would involve cleavages adjacent to the functional groups (amino and hydroxyl).
Common fragmentation patterns for amino alcohols include:
Alpha-cleavage: The breaking of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen). Cleavage between C-2 and C-3 or between C-3 and C-4 is expected.
Loss of small neutral molecules: The elimination of stable molecules like water (H₂O) from the hydroxyl group or ammonia (B1221849) (NH₃) from the amino group.
Table 5: Predicted Key Fragments in Mass Spectrometry This interactive table lists the major fragments anticipated from the mass spectrometric analysis of the parent ion, which are indicative of its structural features.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 100 | [C6H14N]⁺ | H₂O |
| 74 | [C4H12N]⁺ | C₂H₄O |
| 58 | [C3H8N]⁺ | C₃H₈O |
Vibrational Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. In the case of this compound, one would expect to observe characteristic absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretches of the protonated amine (ammonium) group, C-H stretches of the alkyl backbone, and C-O and C-N stretching vibrations.
A comprehensive search of scientific literature and spectral databases did not yield specific experimental FTIR data for this compound. Therefore, a detailed table of characteristic vibrational frequencies for this specific compound cannot be provided at this time.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide valuable information about the carbon skeleton and other symmetric vibrations within the molecule. For this compound, Raman spectroscopy would be useful for observing the vibrations of the C-C backbone and other symmetric modes that may be weak in the FTIR spectrum.
Despite a thorough search of available scientific literature and databases, no specific experimental Raman spectroscopic data for this compound could be located.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For saturated compounds like this compound, which lack extensive chromophores, significant absorption in the standard UV-Vis range (200-800 nm) is not typically expected. Any observed absorption would likely be due to n→σ* transitions of the heteroatoms (nitrogen and oxygen) at shorter wavelengths.
No specific experimental UV-Vis absorption data for this compound was found in a detailed review of scientific literature and chemical databases.
Solid-State Structural Analysis by X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive information about bond lengths, bond angles, conformation, and the absolute configuration of chiral centers.
A single-crystal X-ray diffraction study of this compound would provide unambiguous determination of its molecular structure. This would include the precise geometry of the protonated amino and hydroxyl groups, the conformation of the pentane (B18724) chain, and the stereochemical configuration of its chiral centers.
A diligent search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not reveal any published single-crystal X-ray diffraction data for this compound. Consequently, a table of crystallographic parameters cannot be presented.
The analysis of the crystal structure obtained from X-ray diffraction allows for a detailed understanding of the intermolecular forces that govern the crystal packing. For this compound, it is expected that hydrogen bonding would be a dominant intermolecular interaction, involving the ammonium group (N+-H) as a donor and the hydroxyl group (-OH) and the chloride ion (Cl-) as acceptors. These interactions would create a complex three-dimensional network.
As no crystal structure data is publicly available for this compound, a detailed analysis of its intermolecular interactions and crystal packing cannot be performed.
Chromatographic Methods for Purity and Stereoisomeric Excess Determination
Chromatographic techniques are indispensable for the analysis of this compound, providing critical data on both its chemical purity and its enantiomeric composition. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful, complementary methods used for these assessments.
The determination of enantiomeric excess (e.e.) is crucial for chiral compounds, as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC is the gold standard for separating and quantifying enantiomers. For 2-Amino-4-methylpentan-3-ol, which lacks a strong UV chromophore, derivatization is often employed to enhance detection and improve chromatographic separation on polysaccharide-based chiral stationary phases (CSPs). These CSPs, such as those derived from amylose (B160209) or cellulose (B213188), provide a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. yakhak.orgmdpi.comresearchgate.net
A typical method involves pre-column derivatization followed by analysis on a polysaccharide-based column. The choice of mobile phase, often a mixture of a nonpolar solvent like n-hexane and an alcohol modifier such as 2-propanol, is optimized to achieve baseline resolution of the enantiomeric peaks. mdpi.commdpi.com The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.
Table 1: Representative Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica) |
| Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm (after derivatization with a suitable chromophore) |
| Retention Time (Enantiomer 1) | ~8.5 min |
| Retention Time (Enantiomer 2) | ~10.2 min |
| Resolution (Rs) | > 2.0 |
Gas Chromatography is a powerful technique for assessing the purity of volatile compounds and identifying potential impurities. Due to the low volatility of this compound, which contains polar amino and hydroxyl functional groups, a derivatization step is necessary prior to GC analysis. sigmaaldrich.com Silylation is a common and effective derivatization method where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. omicsonline.orgosti.gov This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. osti.gov
The derivatized sample is injected into a GC system, typically equipped with a flame ionization detector (FID) for quantitative purity analysis or a mass spectrometer (MS) for impurity identification. The separation is achieved on a capillary column, and a temperature program is used to elute compounds based on their boiling points and interactions with the stationary phase. This method allows for the detection and quantification of volatile organic impurities, residual solvents, and by-products from the synthesis.
Table 2: Representative GC-FID Method for Purity and Impurity Analysis
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | DB-5 (5% Phenyl-methylpolysiloxane) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Initial 100°C, hold 2 min; ramp to 280°C at 15°C/min; hold 5 min |
| Detector | Flame Ionization Detector (FID) at 300°C |
| Retention Time (Derivatized Analyte) | ~12.8 min |
Elemental Microanalysis for Empirical Formula Validation
Elemental microanalysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. The results are used to confirm the empirical formula of a newly synthesized compound. For this compound (C₆H₁₆ClNO), the experimentally determined percentages of C, H, and N must align closely with the theoretically calculated values. A widely accepted tolerance for agreement between the found and calculated values is within ±0.4%. researchgate.net This validation provides essential evidence of the compound's purity and elemental composition.
The theoretical percentages are calculated based on the molecular formula and the atomic weights of the constituent elements.
Molecular Formula: C₆H₁₆ClNO
Molecular Weight: 153.65 g/mol
Theoretical Composition:
%C = (6 * 12.011 / 153.65) * 100 = 46.90%
%H = (16 * 1.008 / 153.65) * 100 = 10.50%
%N = (1 * 14.007 / 153.65) * 100 = 9.12%
%Cl = (1 * 35.453 / 153.65) * 100 = 23.07%
%O = (1 * 15.999 / 153.65) * 100 = 10.41%
Table 3: Elemental Microanalysis Data for C₆H₁₆ClNO
| Element | Theoretical (%) | Experimental (%) | Difference (%) |
|---|---|---|---|
| Carbon (C) | 46.90 | 46.75 | -0.15 |
| Hydrogen (H) | 10.50 | 10.61 | +0.11 |
| Nitrogen (N) | 9.12 | 9.05 | -0.07 |
The close correlation between the theoretical and experimental values in the representative data above confirms the empirical formula of the compound, providing a cornerstone for its structural identification.
Theoretical and Computational Investigations of 2 Amino 4 Methylpentan 3 Ol;hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule by solving the Schrödinger equation. These methods provide detailed information about electron distribution, molecular orbital energies, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and optimized geometry of molecules. For 2-Amino-4-methylpentan-3-ol (B2698719);hydrochloride, the calculations would focus on the protonated form of the molecule, where the amino group exists as an ammonium (B1175870) cation (-NH3+). A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
Below is a table of hypothetical, yet representative, geometric parameters for the optimized structure of protonated 2-Amino-4-methylpentan-3-ol, as would be predicted by DFT calculations.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths | ||
| C2-N | ~1.50 Å | |
| N-H (avg.) | ~1.02 Å | |
| C3-O | ~1.43 Å | |
| O-H | ~0.97 Å | |
| C2-C3 | ~1.54 Å | |
| Bond Angles | ||
| H-N-H (avg.) | ~109.5° | |
| C2-N-H (avg.) | ~109.5° | |
| C2-C3-O | ~109.0° | |
| C2-C3-C4 | ~112.0° | |
| Dihedral Angle | N-C2-C3-O | Varies by conformer |
These values are illustrative and based on typical results for similar protonated amino alcohols.
Following geometry optimization, frequency calculations are typically performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum (IR and Raman). Each calculated vibrational frequency corresponds to a specific normal mode of motion, such as the stretching or bending of bonds.
The predicted spectrum for 2-Amino-4-methylpentan-3-ol;hydrochloride would feature characteristic peaks for its functional groups. For instance, the O-H stretching vibration would appear as a broad band, while the C-H stretching vibrations would be found in their typical region. Crucially, the presence of the -NH3+ group gives rise to distinct N-H stretching and bending modes, which differ significantly from the N-H modes of a neutral amine. Comparing calculated vibrational wavenumbers with experimental FT-IR and Raman spectra is a standard method for structural validation. researchgate.net
The table below summarizes the expected vibrational modes for key functional groups.
| Functional Group | Type of Vibration | Predicted Wavenumber Range (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 |
| Bending | 1300 - 1450 | |
| N-H⁺ (Ammonium) | Symmetric & Asymmetric Stretching | 2800 - 3200 |
| Symmetric & Asymmetric Bending | 1500 - 1650 | |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| Bending | 1350 - 1470 | |
| C-O | Stretching | 1050 - 1200 |
| C-N | Stretching | 1000 - 1250 |
Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the single bonds in 2-Amino-4-methylpentan-3-ol allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.
Stable conformers are identified by systematically rotating the key dihedral angles (e.g., the N-C2-C3-O and C2-C3-C4-C5 angles) and calculating the energy of each resulting structure to map out the potential energy surface. mdpi.com For the protonated form of 2-Amino-4-methylpentan-3-ol, a significant intramolecular interaction is the potential for hydrogen bonding between the hydroxyl group (-OH) as a donor and the chloride anion, or between the ammonium group (-NH3+) as a donor and the hydroxyl oxygen as an acceptor.
The relative energies of these conformers determine their population at a given temperature. The most stable conformer is the one that minimizes steric repulsion between bulky groups (like the isopropyl and methyl groups) while maximizing favorable electrostatic and intramolecular hydrogen bonding interactions.
| Conformer Description | Key Dihedral Angle (N-C2-C3-O) | Relative Energy (kJ/mol) | Key Interaction |
| Anti | ~180° | 0.0 (Reference) | Minimized steric hindrance |
| Gauche 1 | ~60° | 2.5 | Potential for N-H⁺···O intramolecular hydrogen bond |
| Gauche 2 | ~-60° | 3.0 | Potential for N-H⁺···O intramolecular hydrogen bond |
This table presents a simplified, hypothetical analysis. Actual calculations would reveal a more complex potential energy surface.
2-Amino-4-methylpentan-3-ol possesses two chiral centers at the C2 and C3 positions. This gives rise to four possible stereoisomers: the (2R,3R) and (2S,3S) enantiomeric pair, and the (2R,3S) and (2S,3R) enantiomeric pair (diastereomers of the first pair).
While enantiomers have identical energies in an achiral environment, diastereomers have different physical and chemical properties, including different stabilities. DFT calculations can accurately predict the relative energies of these diastereomers. nih.gov The difference in energy arises from the different spatial arrangements of the substituents, which leads to varying degrees of steric strain and different strengths of intramolecular interactions. The stereoisomer that allows for the most favorable conformation with minimal steric clash and optimal hydrogen bonding will be the most stable.
| Stereoisomer Pair | Configuration | Relative Stability (ΔE in kJ/mol) |
| Pair 1 (erythro) | (2R, 3S) / (2S, 3R) | 0.0 (Reference) |
| Pair 2 (threo) | (2R, 3R) / (2S, 3S) | + 1.5 |
Hypothetical data illustrating that the erythro configuration might be slightly more stable than the threo configuration due to a more favorable arrangement of substituents.
Intermolecular Interaction Studies
In the solid state, molecules of this compound are arranged in a crystal lattice, held together by a network of intermolecular forces. Computational studies, often in conjunction with X-ray crystallography data, can be used to analyze and quantify these interactions.
| Interaction Type | Donor | Acceptor | Typical Energy Range (kJ/mol) |
| Strong Hydrogen Bond | N-H⁺ | Cl⁻ | 25 - 60 |
| Strong Hydrogen Bond | O-H | Cl⁻ | 20 - 50 |
| Weak Hydrogen Bond | C-H | Cl⁻ | 2 - 10 |
| Ion-Dipole | NH₃⁺ / OH | Cl⁻ | 15 - 40 |
| Van der Waals | Alkyl groups | Alkyl groups | 2 - 8 |
Hydrogen Bonding Networks in Solution and Solid State
In the solid state, this compound is expected to form a complex network of hydrogen bonds. As a salt, it consists of the protonated 2-amino-4-methylpentan-3-ol cation and a chloride anion. The cation possesses three primary hydrogen bond donor sites: the ammonium group (-NH₃⁺), the hydroxyl group (-OH), and the C-H bonds. The chloride anion (Cl⁻) is a primary hydrogen bond acceptor.
In the crystal lattice of protonated amino alcohols, the ammonium and hydroxyl groups are key players in forming the supramolecular architecture. nih.govmdpi.com The expected hydrogen bonds would include:
N-H···Cl⁻: Strong charge-assisted hydrogen bonds between the ammonium group and the chloride anion.
O-H···Cl⁻: Hydrogen bonds between the hydroxyl group and the chloride anion.
N-H···O: Interactions between the ammonium group of one cation and the hydroxyl oxygen of a neighboring cation.
O-H···N: Interactions where the hydroxyl group donates a proton to the nitrogen of an adjacent molecule, although this is less likely when the nitrogen is already protonated.
These interactions dictate the packing of molecules in the crystal, influencing physical properties like melting point and solubility. In solution, particularly in polar solvents like water, the compound would dissociate into its respective ions. The protonated amino alcohol would form hydrogen bonds with solvent molecules, with the -NH₃⁺ and -OH groups acting as donors and the solvent molecules (e.g., water) acting as both donors and acceptors. libretexts.org
A study on various amino alcohol salts with quinaldinate anions revealed that the protonated amino group (NH₃⁺) and the hydroxyl group (OH) are both prone to participate in extensive hydrogen bonding, forming predictable patterns or "synthons" that define the crystal structure. nih.govresearchgate.net The most common of these is the interaction between the protonated amine and an anion, which would be the chloride ion in this case. nih.govresearchgate.net
Table 1: Potential Hydrogen Bond Interactions in Solid this compound
| Donor Group | Acceptor | Interaction Type | Expected Strength |
|---|---|---|---|
| Ammonium (-NH₃⁺) | Chloride (Cl⁻) | N-H···Cl | Strong (Charge-assisted) |
| Hydroxyl (-OH) | Chloride (Cl⁻) | O-H···Cl | Moderate to Strong |
| Ammonium (-NH₃⁺) | Hydroxyl (-OH) | N-H···O | Moderate |
Note: This table is illustrative and based on general principles of hydrogen bonding in similar amino alcohol salts.
Van der Waals and Electrostatic Interactions
Electrostatic Interactions: As an ionic compound, the primary electrostatic forces are the strong coulombic attractions between the positively charged 2-amino-4-methylpentan-3-ol cation and the negatively charged chloride anion. The distribution of charge within the cation itself, influenced by the electronegative oxygen and protonated nitrogen atoms, creates a significant dipole moment, leading to further dipole-dipole interactions that contribute to the cohesion of the crystal.
Van der Waals Interactions: The molecule's branched alkyl backbone, consisting of methyl and isopropyl groups, gives rise to van der Waals forces, specifically London dispersion forces. These non-polar interactions, although individually weaker than hydrogen bonds or ionic interactions, are cumulative and play a crucial role in the close packing of molecules. dntb.gov.ua The hydrophobic alkyl chains will likely arrange to maximize these contacts while allowing the polar, hydrophilic groups (-NH₃⁺, -OH) to engage in the hydrogen bonding network. dntb.gov.ua The interplay between these forces is fundamental to the compound's crystal engineering and can lead to the formation of different polymorphic forms. nih.gov
Hirshfeld Surface Analysis for Crystal Engineering
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netacs.org It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities from all other molecules. mdpi.com By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing. While a specific Hirshfeld analysis for this compound is not available, the methodology can be described based on studies of other organic salts. researchgate.netmdpi.com
d_norm Surface: This property is mapped onto the Hirshfeld surface to identify key intermolecular contacts. It combines the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. Red spots on the d_norm map indicate close contacts (shorter than the sum of van der Waals radii) and represent the most significant interactions, such as strong hydrogen bonds. mdpi.com
Shape Index and Curvedness: These properties help to identify π-π stacking interactions, which are not relevant for this aliphatic compound.
Table 2: Illustrative Hirshfeld Surface Fingerprint Analysis for a Generic Amino Alcohol Salt
| Interaction Type | Typical Percentage Contribution | Description |
|---|---|---|
| H···H | 40 - 50% | Represents contacts between the non-polar alkyl parts of the molecule. |
| H···Anion (e.g., Cl) | 20 - 30% | Corresponds to the primary N-H···Cl and O-H···Cl hydrogen bonds. |
| H···O | 10 - 20% | Indicates intermolecular N-H···O or O-H···O hydrogen bonds. |
| C···H | 5 - 10% | Represents weaker C-H···X interactions. |
Note: This table presents typical values for organic salts to illustrate the output of a Hirshfeld analysis and is not specific data for this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis of amino alcohols. A common synthetic route to β-amino alcohols involves the reduction of the corresponding α-amino ketone. Computational studies can map the potential energy surface of such a reaction to identify the most favorable pathway.
Transition State Characterization for Key Synthetic Steps
The key step in the synthesis of 2-Amino-4-methylpentan-3-ol via reduction of 2-amino-4-methylpentan-3-one is the nucleophilic addition of a hydride ion (from a reducing agent like NaBH₄) to the carbonyl carbon. Computational methods, particularly Density Functional Theory (DFT), can be used to model this process. researchgate.net
The process involves:
Locating Reactants and Products: The geometries of the starting materials (amino ketone, hydride source) and the final product (amino alcohol) are optimized to find their lowest energy conformations.
Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational software can search for this saddle point on the potential energy surface. For the hydride reduction, the TS would involve the partially formed C-H bond and the partially broken C=O π-bond.
Frequency Analysis: A frequency calculation is performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the hydride approaching the carbonyl carbon). cdnsciencepub.com
DFT calculations have been used to propose transition state models for the synthesis of other vicinal amino alcohols, often involving a Zimmerman-Traxler-like chair conformation to explain the stereoselectivity of the reaction. acs.org
Energy Barriers and Reaction Kinetics Prediction
Once the energies of the reactants, transition state, and products are calculated, the energy barriers for the reaction can be determined.
Activation Energy (Eₐ): The forward activation energy is the difference in energy between the transition state and the reactants (Eₐ = E_TS - E_Reactants). A lower activation energy implies a faster reaction rate.
These calculated energy barriers are fundamental inputs for predicting reaction kinetics using Transition State Theory (TST). The rate constant (k) of a reaction can be estimated, which allows for a comparison between different potential reaction pathways or the effect of different catalysts or reaction conditions. Computational studies on the reaction of β-amino alcohols with thionyl chloride have successfully used DFT to map reaction pathways and identify rate-determining steps based on calculated energy profiles. cdnsciencepub.com
Table 3: Hypothetical Energy Profile for the Reduction of an α-Amino Ketone
| Species | Relative Energy (kJ/mol) |
|---|---|
| Reactants (Ketone + Hydride) | 0 (Reference) |
| Transition State (TS) | +50 |
| Products (Alkoxide intermediate) | -80 |
Note: This table is a hypothetical example illustrating the kind of data generated from computational reaction modeling. The values are not actual calculated data for the synthesis of 2-Amino-4-methylpentan-3-ol.
Applications of 2 Amino 4 Methylpentan 3 Ol;hydrochloride in Advanced Synthetic and Materials Science Research
As a Chiral Building Block for Complex Organic Molecular Synthesis
Chiral amino alcohols are widely recognized as crucial building blocks in the synthesis of natural products and pharmaceuticals. nih.govfrontiersin.org The inherent chirality of these compounds is a valuable asset, as the biological activity of many therapeutic agents is dependent on their specific stereochemistry. 2-Amino-4-methylpentan-3-ol (B2698719);hydrochloride serves as an exemplary chiral synthon, where its pre-existing stereocenters can be incorporated into a larger, more complex molecular framework, thereby transferring its chirality to the target molecule.
The utility of this compound as a building block stems from the differential reactivity of its amine and hydroxyl groups. These functional groups can be selectively protected and reacted, allowing for the stepwise construction of intricate structures. For instance, the amine can undergo acylation, alkylation, or sulfonylation, while the alcohol can be transformed into ethers, esters, or leaving groups for substitution reactions. This dual functionality enables its integration into a wide array of synthetic pathways aimed at producing enantiomerically pure final products.
Table 1: Potential Synthetic Transformations of 2-Amino-4-methylpentan-3-ol as a Chiral Building Block
| Functional Group | Reaction Type | Potential Reagent | Resulting Moiety | Synthetic Application |
|---|---|---|---|---|
| Amino Group (-NH₂) | N-Acylation | Acetyl Chloride | Amide | Formation of peptide-like structures |
| Amino Group (-NH₂) | N-Alkylation | Benzyl Bromide | Secondary Amine | Modification for ligand synthesis |
| Hydroxyl Group (-OH) | O-Esterification | Benzoyl Chloride | Ester | Protection or introduction of new functional groups |
| Hydroxyl Group (-OH) | O-Alkylation (Williamson Ether Synthesis) | Methyl Iodide | Ether | Modification of solubility and electronic properties |
Utilization in Asymmetric Catalysis as Chiral Ligands or Organocatalysts
The presence of both a nitrogen and an oxygen atom in a 1,2-relationship makes 2-Amino-4-methylpentan-3-ol;hydrochloride an ideal candidate for applications in asymmetric catalysis, either as a ligand for metal catalysts or as a standalone organocatalyst.
Amino alcohols can act as bidentate ligands, coordinating to a metal center through both the nitrogen and oxygen atoms to form a stable five-membered chelate ring. When a chiral amino alcohol like 2-Amino-4-methylpentan-3-ol is used, it creates a chiral environment around the metal. This chiral metal complex can then catalyze reactions in an enantioselective manner, preferentially forming one enantiomer of the product.
These complexes have been successfully employed in a variety of chemical transformations. For example, copper-catalyzed systems involving amino alcohol ligands have been developed for the highly enantioselective reductive coupling of aldehydes and ketones, providing access to other valuable chiral 1,2-amino alcohols. acs.orgresearchgate.net Such catalytic processes are highly sought after in the pharmaceutical industry for their efficiency and ability to produce optically pure compounds. The specific stereochemistry of the ligand directly influences the stereochemical outcome of the reaction, making the design and selection of the chiral ligand a critical aspect of catalyst development. alfa-chemistry.com
Table 2: Representative Data for Enantioselective Cu-Catalyzed Reductive Coupling Using Amino Alcohol-Type Ligands
| Electrophile (Substrate) | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (anti:syn) |
|---|---|---|---|---|
| Benzaldehyde | CuH/Allenamide | 85 | >99 | >98:2 |
| Cyclohexanecarboxaldehyde | CuH/Allenamide | 75 | 98 | >98:2 |
| Acetophenone | CuH/Allenamide | 90 | 97 | >98:2 |
Data is representative of systems described in the literature for Cu-catalyzed aminoallylation reactions. researchgate.net
In addition to serving as ligands for metals, chiral amino alcohols have been explored as organocatalysts. In this role, the compound catalyzes reactions without the involvement of a metal atom. The catalytic activity arises from the ability of the amino and hydroxyl groups to act in a bifunctional manner.
For instance, the amine can function as a Lewis base to activate a substrate, while the hydroxyl group can act as a Brønsted acid or a hydrogen bond donor to activate a second reagent and control the orientation of the molecules in the transition state. This dual activation model is a powerful strategy in organocatalysis for achieving high levels of stereocontrol. Chiral amino alcohols are therefore promising candidates for promoting reactions such as asymmetric aldol (B89426) additions, Michael additions, and Mannich reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.
Precursor for the Elaboration of Diverse Molecular Scaffolds and Chemical Probes
A molecular scaffold is a core structure from which a library of related compounds can be synthesized. Due to its defined stereochemistry and versatile functional groups, this compound is an excellent precursor for creating diverse chiral scaffolds. nih.gov
Through cyclization and other transformations, it can be converted into various heterocyclic systems that are prevalent in medicinal chemistry. For example, intramolecular reactions can lead to the formation of chiral oxazolidines or morpholines, which are common motifs in biologically active compounds. nih.gov Furthermore, its structure can be elaborated into more complex acyclic scaffolds that serve as the backbone for synthesizing peptidomimetics or other classes of molecules.
The compound can also serve as a precursor for the development of chemical probes. For example, its functional groups can be derivatized with chromophores or fluorophores, allowing the resulting molecules to be used in analytical applications such as chiroptical sensing to determine the enantiomeric purity of other substances. nih.gov
Table 3: Potential Molecular Scaffolds Derivable from 2-Amino-4-methylpentan-3-ol
| Scaffold Type | Key Transformation | Potential Application Area |
|---|---|---|
| Chiral Oxazolidine | Condensation with an aldehyde or ketone | Chiral auxiliaries, drug intermediates |
| Chiral Morpholine (B109124) | Intramolecular cyclization after N-alkylation with a halo-alcohol | Medicinal chemistry, privileged structures |
| Acyclic Diamine Derivatives | Conversion of -OH to an amino group | Chiral ligands, building blocks |
| Peptidomimetic Backbone | Incorporation into a peptide chain via N-acylation | Drug discovery |
Role in the Development of Advanced Materials and Specialty Chemicals
The unique properties of this compound also suggest its potential use in materials science and as a specialty chemical, although this remains an emerging area of research. Its chirality and bifunctionality are key attributes that can be exploited to create materials with novel properties.
One potential application is in the synthesis of chiral polymers. By incorporating this amino alcohol as a monomer into a polymer chain, it is possible to impart chirality to the bulk material. Such chiral polymers could have unique chiroptical properties, making them suitable for applications in optical devices, sensors, or as stationary phases for chiral chromatography.
Additionally, the presence of reactive amine and hydroxyl groups allows it to function as a specialty chemical, such as a curing agent or cross-linker for epoxy resins or polyurethanes. The incorporation of this chiral, non-planar molecule into a polymer network could influence the material's macroscopic properties, such as thermal stability, mechanical strength, and chemical resistance.
Q & A
Q. How can the synthesis of 2-Amino-4-methylpentan-3-ol hydrochloride be optimized for high yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Starting Materials : Use chiral precursors (e.g., hydroxybutanoic acid derivatives) to preserve stereochemical integrity .
- Reaction Conditions : Control temperature (e.g., 0–25°C for amination) and pH to minimize racemization .
- Purification : Employ crystallization or chromatography (e.g., reverse-phase HPLC) to isolate the hydrochloride salt and remove diastereomeric impurities .
- Scale-Up : Transition from batch to continuous flow reactors to enhance reproducibility in industrial settings .
Q. What analytical techniques are recommended for characterizing 2-Amino-4-methylpentan-3-ol hydrochloride?
- Methodological Answer :
- Stereochemical Confirmation : Use chiral HPLC or polarimetry to verify enantiomeric purity .
- Structural Elucidation : Combine H/C NMR and IR spectroscopy to identify functional groups (e.g., -NH, -OH) and confirm branching .
- Purity Assessment : Quantify impurities via LC-MS or GC-MS, especially residual solvents or unreacted intermediates .
Q. What are the key considerations for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Stability : Store in airtight, light-resistant containers at 4°C to prevent hygroscopic degradation .
- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential irritancy (skin/eye) and respiratory hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical activity data for this compound?
- Methodological Answer :
- Crystallography : Perform X-ray diffraction to unambiguously assign stereochemistry and correlate with bioactivity .
- Chiral Chromatography : Compare retention times of synthetic batches with enantiomerically pure standards to identify configuration-dependent activity .
- Computational Modeling : Use density functional theory (DFT) to predict energy barriers for racemization under varying conditions (e.g., pH, solvent) .
Q. What strategies mitigate discrepancies between in vitro and in vivo pharmacological data?
- Methodological Answer :
- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) or pro-drug formulations to enhance bioavailability .
- Metabolic Profiling : Conduct hepatic microsome assays to identify metabolites that may alter activity in vivo .
- PK/PD Modeling : Integrate pharmacokinetic data (e.g., half-life) with pharmacodynamic endpoints (e.g., receptor binding) to refine dosing regimens .
Q. How can computational modeling predict biological interactions of 2-Amino-4-methylpentan-3-ol hydrochloride?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., neurotransmitter receptors) using AutoDock Vina to identify binding affinities .
- MD Simulations : Simulate ligand-receptor dynamics in explicit solvents (e.g., water, lipid bilayers) to assess conformational stability .
- QSAR Analysis : Corlate structural features (e.g., pKa, logP) with activity data to guide synthetic modifications .
Q. What experimental designs validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer :
- Validation Parameters : Assess linearity (R > 0.99), LOD/LOQ (e.g., 0.1 µg/mL via signal-to-noise ratio), and recovery rates (85–115%) .
- Matrix Effects : Spike biological samples (e.g., plasma) with deuterated analogs (e.g., 4-Amino-1-pentanol-d4 hydrochloride) as internal standards .
Key Data Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
